

# 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine physical properties

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## Compound of Interest

Compound Name:	5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
Cat. No.:	B1377891

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An In-depth Technical Guide to **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine**

## Introduction

**5-Bromo-2-methyl-3-(trifluoromethyl)pyridine**, identified by CAS Number 1211526-51-0, is a halogenated and trifluoromethyl-substituted pyridine derivative. This compound serves as a crucial heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic combination of a reactive bromine atom—amenable to a wide array of cross-coupling reactions—and a trifluoromethyl ( $\text{CF}_3$ ) group, known to enhance metabolic stability, lipophilicity, and binding affinity, makes it a valuable intermediate in the synthesis of complex pharmaceutical agents.

This guide provides a comprehensive overview of the known physical properties, synthetic pathways, and applications of **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine**, with a focus on the practical insights required for its effective use in a research and development setting.

## Physicochemical Properties

The accurate characterization of a chemical intermediate is fundamental to its successful application in multi-step syntheses. While comprehensive experimental data for this specific compound is not broadly published, the following table summarizes its core properties based on information from reliable chemical suppliers and patent literature.

Property	Value	Source(s)
CAS Number	1211526-51-0	
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrF <sub>3</sub> N	
Molecular Weight	240.02 g/mol	
Physical Form	Colorless to yellow or brown liquid	
Purity	Typically ≥97%	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available; expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF.	
Storage	Store in refrigerator (2-8°C) under an inert atmosphere.	

Note: The absence of publicly available experimental data for properties such as boiling point and density is common for specialized, non-commodity chemicals. Researchers should determine these properties empirically if required for process scale-up or specific applications.

## Spectroscopic Characterization Profile (Anticipated)

For a molecule to be used with confidence, its structure must be unequivocally confirmed. While published spectra for this compound are not readily accessible, the following section provides an expert analysis of the expected signals in key spectroscopic techniques, guiding researchers in their own analytical confirmations.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show three distinct signals:
  - A singlet for the methyl group (-CH<sub>3</sub>) protons, likely in the δ 2.5-2.8 ppm range.

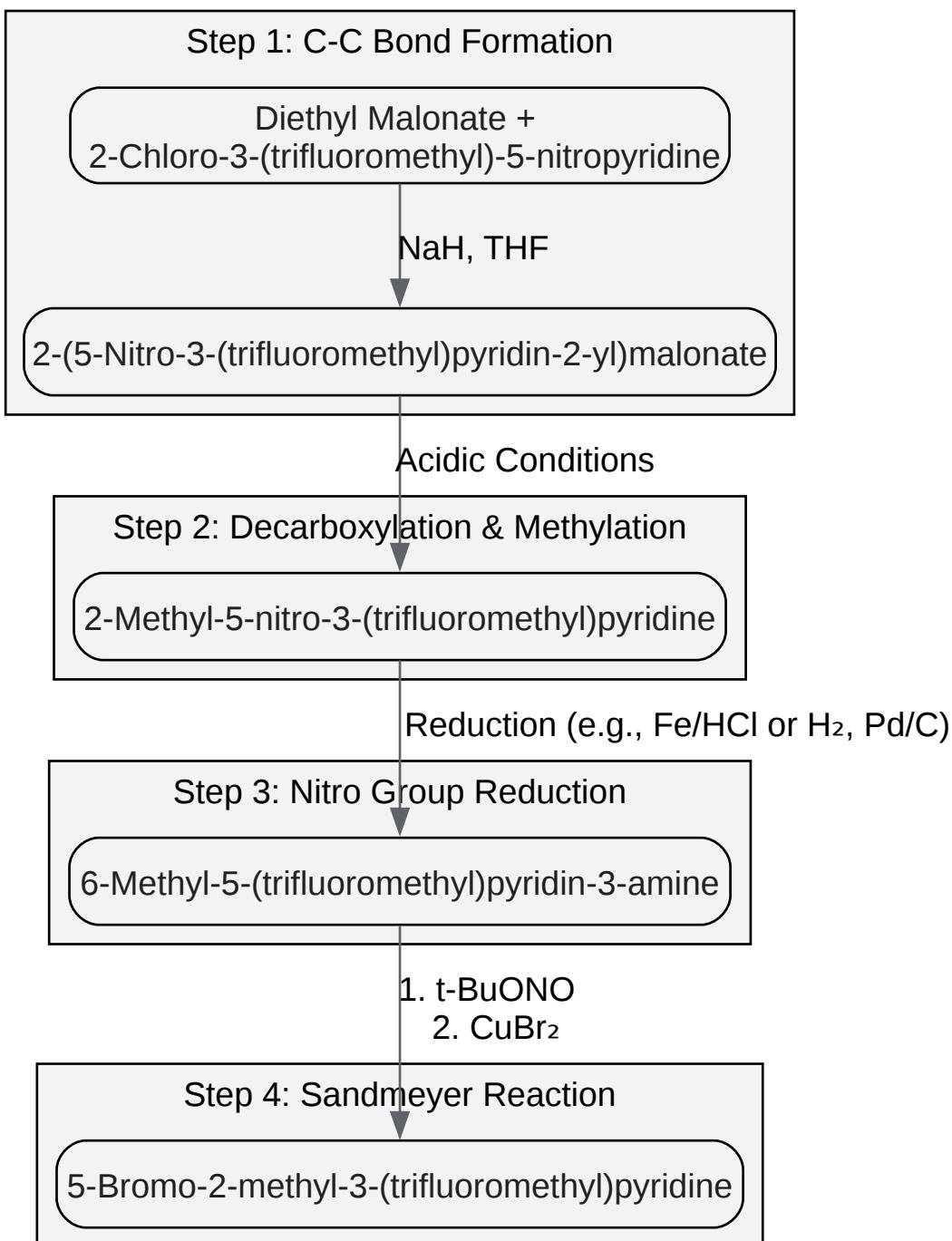
- Two signals in the aromatic region ( $\delta$  7.5-9.0 ppm) corresponding to the two protons on the pyridine ring. These would likely appear as doublets due to mutual coupling.
- $^{19}\text{F}$  NMR: The fluorine NMR should display a sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF<sub>3</sub>) group.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum is expected to reveal all seven carbon signals. The CF<sub>3</sub> carbon will appear as a quartet due to coupling with the fluorine atoms, and its chemical shift will be significantly influenced by the attached fluorines.
- Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]<sup>+</sup> due to the presence of one bromine atom (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio). The expected molecular ion peaks would be at m/z 239 and 241.

## Synthesis and Mechanistic Insights

The primary route for preparing **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine** is a multi-step synthesis outlined in patent literature, designed for scalability and control.[\[1\]](#) This pathway demonstrates a logical construction of the substituted pyridine ring system.

## Overall Synthesis Workflow

The synthesis proceeds in four main stages, starting from commercially available precursors.



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*Synthesis workflow for the target compound.*

## Detailed Experimental Protocol

The following protocol is a detailed interpretation based on the process described in patent CN109232399B.[\[1\]](#)

#### Step 1: Synthesis of 2-(5-Nitro-3-(trifluoromethyl)pyridin-2-yl)malonate

- To a stirred solution of diethyl malonate (1.4 equivalents) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 2 eq.) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
- Stir the resulting suspension at 0°C for 30-60 minutes to ensure complete formation of the malonate enolate.
- Slowly add a solution of 2-chloro-3-trifluoromethyl-5-nitropyridine (1.0 eq.) in THF via a dropping funnel.
- Allow the reaction to warm to room temperature and stir for 16-24 hours.
- Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
- Perform an aqueous workup, extracting the product into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Scientific Rationale:** This step is a nucleophilic aromatic substitution (S<sub>N</sub>Ar). The highly electron-deficient pyridine ring, activated by both the nitro and trifluoromethyl groups, is susceptible to attack by the soft nucleophile generated from diethyl malonate. Sodium hydride, a strong base, is used to deprotonate the malonate, forming the required nucleophile.

#### Step 2: Synthesis of 2-Methyl-5-nitro-3-(trifluoromethyl)pyridine

- Heat the crude malonate intermediate from Step 1 in an acidic medium (e.g., aqueous HCl or H<sub>2</sub>SO<sub>4</sub>).
- The reaction involves hydrolysis of the esters followed by decarboxylation. Refluxing for several hours is typically required.

- After cooling, neutralize the mixture and extract the product with an organic solvent.
- Purify by column chromatography or distillation to obtain the methylated pyridine derivative.
- Scientific Rationale: The acidic conditions facilitate the hydrolysis of the two ester groups to form a malonic acid derivative, which is thermally unstable. Upon heating, it readily undergoes decarboxylation (loss of  $\text{CO}_2$ ) to yield the desired methyl group at the 2-position.

#### Step 3: Synthesis of 6-Methyl-5-(trifluoromethyl)pyridin-3-amine

- Dissolve the nitro compound from Step 2 in a suitable solvent such as ethanol or acetic acid.
- Add a reducing agent. Common choices include iron powder in the presence of an acid (like  $\text{HCl}$  or  $\text{NH}_4\text{Cl}$ ) or catalytic hydrogenation ( $\text{H}_2$  gas with a Palladium-on-carbon catalyst).
- Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group is complete.
- Filter off the catalyst or inorganic salts. If an acid was used, basify the filtrate to deprotonate the amine product.
- Extract the amine into an organic solvent and concentrate to yield the crude product, which can be used directly or purified further.
- Scientific Rationale: The conversion of an aromatic nitro group to an amine is a standard and robust transformation. Catalytic hydrogenation is often preferred for its clean reaction profile, while metal/acid reductions like  $\text{Fe}/\text{HCl}$  are cost-effective and highly reliable for this purpose.

#### Step 4: Synthesis of **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine**

- Dissolve the amine from Step 3 in an organic solvent like acetonitrile.<sup>[1]</sup>
- Add tert-butyl nitrite ( $\text{t-BuONO}$ , ~3 eq.) to the solution to form the in-situ diazonium salt.<sup>[1]</sup>
- In a separate vessel, prepare the brominating agent, typically copper(II) bromide ( $\text{CuBr}_2$ , ~1.1 eq.).<sup>[1]</sup>

- Add the copper bromide to the diazonium salt solution and stir at room temperature for 2 hours.[1]
- Upon completion, perform an aqueous workup, extract with ethyl acetate, and dry the organic phase.
- Purify the final product by distillation or silica gel chromatography to yield **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine** as a yellow oil. The reported yield for this step is approximately 34.6%.[1]
- Scientific Rationale: This final step is a Sandmeyer-type reaction. The primary aromatic amine is converted into a diazonium salt using a nitrite source. This diazonium group is an excellent leaving group ( $N_2$ ) and is readily displaced by a nucleophile—in this case, bromide supplied by the copper salt—to form the final aryl bromide product.

## Applications in Drug Discovery

The trifluoromethylpyridine scaffold is a privileged structure in both pharmaceuticals and agrochemicals due to its ability to impart favorable pharmacokinetic properties.[2] **5-Bromo-2-methyl-3-(trifluoromethyl)pyridine** is specifically disclosed as a key intermediate for the synthesis of potent inhibitors of the Transient Receptor Potential AI (TRPA1) ion channel.[1]

- TRPA1 Inhibition: The TRPA1 channel is a non-selective cation channel found in sensory neurons that is implicated in pain sensation, neurogenic inflammation, and respiratory disorders.[1] By using the bromine atom on the pyridine ring as a handle for further chemical elaboration (e.g., via Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions), medicinal chemists can synthesize a library of novel compounds to probe and optimize binding to the TRPA1 target, aiming to develop new therapeutics for pain and respiratory diseases.

## Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

- Hazard Identification: The compound is classified with the signal word "Warning" and is associated with the following hazard statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H320: Causes eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Measures:
  - Handle only in a well-ventilated area, preferably within a chemical fume hood.
  - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
  - Avoid breathing vapors or mist.
  - Wash hands thoroughly after handling.
- Storage: Keep the container tightly sealed and store in a refrigerator (2-8°C) as recommended by suppliers to ensure long-term stability.

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## References

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